5-Chloro-2-hydroxy-3-methoxybenzoic acid
Overview
Description
5-Chloro-2-hydroxy-3-methoxybenzoic acid is an organic compound with the molecular formula C8H7ClO4 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a hydroxyl group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-3-methoxybenzoic acid typically involves the chlorination of 2-hydroxy-3-methoxybenzoic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where the 2-hydroxy-3-methoxybenzoic acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the chlorination to proceed, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of 2-hydroxy-3-methoxybenzoic acid.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.
Reduction: Formation of 2-hydroxy-3-methoxybenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-hydroxy-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-3-methoxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The chlorine atom may also contribute to the compound’s reactivity and specificity in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methoxybenzoic acid: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
5-Chloro-2-methoxybenzoic acid: Lacks the hydroxyl group, affecting its solubility and potential biological activity.
2-Chloro-3-methoxybenzoic acid: The position of the chlorine atom is different, leading to variations in reactivity and applications.
Uniqueness
5-Chloro-2-hydroxy-3-methoxybenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both a hydroxyl and a methoxy group, along with the chlorine atom, allows for a wide range of chemical reactions and interactions, making it a versatile compound in research and industry.
Properties
IUPAC Name |
5-chloro-2-hydroxy-3-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,10H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUGJQARSDULCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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